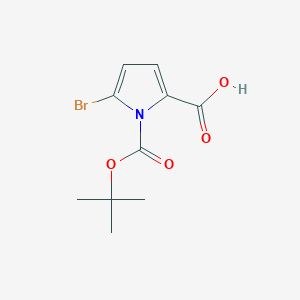
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12BrNO4 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (5-Br-Boc-pyrrole-2-carboxylic acid) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN2O4
- Molecular Weight : 290.11 g/mol
- CAS Number : 117657-41-7
- IUPAC Name : 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid
The compound features a pyrrole ring with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure enhances its electrophilicity and reactivity, making it suitable for various synthetic applications.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including 5-Br-Boc-pyrrole-2-carboxylic acid, exhibit antimicrobial activity. A study on related pyrrole compounds demonstrated significant anti-tuberculosis (anti-TB) activity, with some derivatives showing minimal inhibitory concentrations (MICs) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance biological efficacy.
Cytotoxicity Studies
While specific cytotoxicity data for 5-Br-Boc-pyrrole-2-carboxylic acid is limited, related compounds in the pyrrole class have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in hematological cancers . The potential for 5-Br-Boc-pyrrole-2-carboxylic acid to exhibit similar effects warrants further investigation.
Applications in Drug Development
The versatility of 5-Br-Boc-pyrrole-2-carboxylic acid as a synthetic intermediate makes it valuable in drug development. Its bromine atom enhances reactivity, allowing for further functionalization and the creation of complex pharmaceutical agents. The Boc group facilitates selective reactions without interfering with the carboxylic acid functionality, enabling the design of targeted drug candidates.
Synthesis and Evaluation of Pyrrole Derivatives
A recent study explored the synthesis of various pyrrole derivatives based on the structure of MmpL3 inhibitors. The findings indicated that compounds derived from pyrrole structures exhibited potent anti-TB activity and low cytotoxicity . This underscores the therapeutic potential of pyrrole-based compounds, including 5-Br-Boc-pyrrole-2-carboxylic acid.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrole-2-carboxylic acid | Lacks tert-butoxycarbonyl group | More reactive due to absence of protective group |
| 5-Methyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Methyl substitution at the 5-position | May exhibit different biological activities |
| 5-Chloro-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Chlorine instead of bromine | Different electrophilic properties |
This table highlights how structural modifications influence biological activity and reactivity profiles among similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPLGOVUSKXRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553672 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-41-7 |
Source


|
| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














